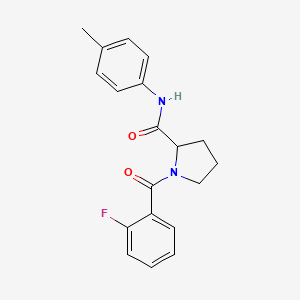
1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as FPMPA, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound is a member of the prolinamide family, which are known to exhibit high affinity for GABA-A receptors.
作用机制
1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a positive allosteric modulator of GABA-A receptors containing the alpha-5 subunit. This means that it enhances the activity of these receptors in response to the binding of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone of the hippocampus, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to have a number of effects on neuronal activity and behavior in animal models. It has been shown to enhance learning and memory in rats, as well as reduce anxiety-like behavior and increase sleep duration. These effects are thought to be mediated by the selective modulation of alpha-5-containing GABA-A receptors in the hippocampus.
实验室实验的优点和局限性
One of the major advantages of using 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in research studies is its selectivity for alpha-5-containing GABA-A receptors. This allows researchers to study the specific effects of modulating these receptors, without affecting other GABA-A receptor subtypes. However, one limitation of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is that it has a relatively short half-life in the body, which can make it difficult to administer in vivo. Additionally, its effects on behavior and physiology can be complex and difficult to interpret, which can make it challenging to use as a research tool.
未来方向
There are a number of potential future directions for research involving 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide. One area of interest is the role of alpha-5-containing GABA-A receptors in the pathophysiology of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is interest in developing more selective and longer-lasting compounds that can modulate these receptors, which could have therapeutic potential for these disorders. Finally, there is ongoing research into the precise mechanisms by which 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide modulates alpha-5-containing GABA-A receptors, which could lead to a better understanding of the function of these receptors in the brain.
In conclusion, 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. Its selectivity for alpha-5-containing GABA-A receptors makes it a valuable tool for studying the function of these receptors in the brain. However, its short half-life and complex effects on behavior and physiology can make it challenging to use as a research tool. Ongoing research into the mechanisms of action and potential therapeutic applications of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide could lead to a better understanding of the role of alpha-5-containing GABA-A receptors in neurological disorders.
合成方法
1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with 2-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification steps. This method has been optimized to produce high yields of pure 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, which is essential for its use in research studies.
科学研究应用
1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been used extensively in neuroscience research to study the function of GABA-A receptors in the brain. These receptors are known to play a critical role in regulating neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and insomnia. 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to bind selectively to GABA-A receptors containing the alpha-5 subunit, which are primarily expressed in the hippocampus, a brain region important for learning and memory.
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-8-10-14(11-9-13)21-18(23)17-7-4-12-22(17)19(24)15-5-2-3-6-16(15)20/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRDVYALKJWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6067998.png)
![11-(2,6-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6068004.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6068011.png)
![5-(4-ethoxyphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6068018.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6068024.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6068032.png)
![7-(2-phenylethyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6068034.png)
![4-(2-fluorobenzyl)-3-{2-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6068043.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6068058.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B6068068.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6068076.png)
